molecular formula C15H14BrNO3S B2624408 N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide CAS No. 301683-51-2

N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide

Cat. No. B2624408
M. Wt: 368.25
InChI Key: WBKYLTJMRHAGGT-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide, commonly known as BHMS, is a chemical compound that has been widely studied for its potential use in scientific research. BHMS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it an interesting compound for researchers to study.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-phenylethanesulfonamide in the presence of a base to form the desired product.

Starting Materials
5-bromo-2-hydroxybenzaldehyde, 2-phenylethanesulfonamide, Base (e.g. sodium hydroxide)

Reaction
Dissolve 5-bromo-2-hydroxybenzaldehyde and 2-phenylethanesulfonamide in a suitable solvent (e.g. ethanol), Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and filter the precipitated product, Wash the product with a suitable solvent (e.g. ethanol) and dry under vacuum, Recrystallize the product from a suitable solvent (e.g. ethanol) to obtain pure N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide

Mechanism Of Action

BHMS has been found to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, BHMS can prevent the growth and division of cancer cells, making it a potential treatment for cancer.

Biochemical And Physiological Effects

BHMS has been shown to have a variety of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. BHMS has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

BHMS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a variety of potential applications in scientific research, making it a useful compound for researchers to study. However, there are also some limitations to using BHMS in lab experiments. It can be difficult to obtain in large quantities, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on BHMS. One potential application is in the development of new cancer treatments. BHMS has been shown to have anticancer properties, and further research could lead to the development of new drugs that target cancer cells. Additionally, BHMS could be studied for its potential use in the treatment of other diseases, such as fungal and bacterial infections. Further research could also focus on understanding the mechanism of action of BHMS and identifying other compounds that work in a similar way.

Scientific Research Applications

BHMS has been studied extensively for its potential use in scientific research. It has been found to have a variety of applications in the fields of medicinal chemistry, pharmacology, and biochemistry. BHMS has been shown to have anticancer, antifungal, and antibacterial properties, making it a promising compound for the development of new drugs.

properties

IUPAC Name

(NE)-N-[(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c16-14-6-7-15(18)13(10-14)11-17-21(19,20)9-8-12-4-2-1-3-5-12/h1-7,10-11,18H,8-9H2/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKYLTJMRHAGGT-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide

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